Boc-lys(Z)-onp
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHFJIODNQYXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304047 | |
| Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-46-0 | |
| Record name | NSC164051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALPHA-TERT-BUTOXYCARBONYL-NEPSILON-CARBOBENZYLOXY-L-LYSINE 4-NITROPHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Boc-lys(Z)-onp
An In-Depth Technical Guide to the Chemical Properties and Applications of Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Boc-Lys(Z)-ONp in Peptide Chemistry
Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester, commonly abbreviated as this compound, is a cornerstone reagent in the field of synthetic peptide chemistry. Its molecular architecture is a testament to sophisticated chemical design, providing researchers with a powerful tool for the precise incorporation of lysine into peptide sequences. This guide offers a comprehensive exploration of the chemical properties of this compound, delving into the causality behind its reactivity and providing field-proven protocols for its effective use.
The molecule's utility stems from a trifecta of functional modifications to the L-lysine backbone:
-
Nα-Boc Protection : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.
-
Nε-Z Protection : The ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group.
-
Carboxyl Activation : The carboxyl group is activated as a p-nitrophenyl (ONp) ester.
This strategic combination of an acid-labile protecting group (Boc), a hydrogenolysis-labile protecting group (Z), and an activated ester (ONp) creates a versatile building block essential for complex peptide synthesis, particularly in developing peptide-based therapeutics, bioconjugates, and diagnostic tools.[1][2][3]
Core Physicochemical and Structural Characteristics
This compound is typically a light yellow or white powder.[2][4] Understanding its fundamental properties is critical for its proper handling, storage, and application in synthesis.
Diagram 1: Chemical Structure of this compound
Caption: Selective deprotection of Boc and Z groups.
Experimental Protocols and Methodologies
The following protocols are provided as a guide for common applications of this compound. Researchers should optimize conditions based on their specific peptide sequence and solid-phase support.
Protocol 1: Peptide Coupling in Boc-SPPS
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine terminus (e.g., MBHA resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for Kaiser test
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Reagent Preparation: Dissolve 2.0 equivalents of this compound in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the this compound solution to the resin. Agitate the mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored. The release of the yellow p-nitrophenolate anion can sometimes be observed visually. The completion of the reaction is confirmed by a negative Kaiser test, which indicates the absence of free primary amines. [5]This typically takes 4-12 hours, but can vary.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly to remove excess reagents and the p-nitrophenol byproduct. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Confirmation: Perform a final Kaiser test to confirm the absence of free amines. The resin is now ready for the next step (Nα-Boc deprotection).
Protocol 2: Nα-Boc Group Deprotection
This protocol is for removing the Boc group to allow for the coupling of the next amino acid.
Materials:
-
Coupled peptide-resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% Diisopropylethylamine (DIEA) in DMF (for neutralization)
Procedure:
-
Pre-wash: Wash the resin with DCM (3 times).
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM. [6]Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.
-
Washing: Drain the TFA solution and wash the resin thoroughly with:
-
DCM (3 times)
-
DMF (3 times)
-
-
Neutralization: The newly exposed N-terminal amine is a trifluoroacetate salt. It must be neutralized before the next coupling step. Wash the resin with 10% DIEA in DMF (2 times, 2 minutes each).
-
Final Wash: Wash the resin with DMF (5 times) to remove excess DIEA.
-
Confirmation: A positive Kaiser test will confirm the presence of a free primary amine, ready for the next coupling cycle.
Diagram 3: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Sources
A Technical Guide to the Mechanism and Application of p-Nitrophenyl Ester Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of stable amide bonds is a cornerstone of chemical and biological sciences, fundamental to the synthesis of peptides, proteins, pharmaceuticals, and complex organic molecules. However, the direct reaction between a carboxylic acid and an amine is an energetically unfavorable process that requires high temperatures and results in the formation of a stable carboxylate-ammonium salt. To overcome this thermodynamic barrier under mild, physiologically compatible conditions, the carboxyl group must first be "activated." This is achieved by converting the hydroxyl moiety into a better leaving group.
Among the myriad of strategies developed for this purpose, the use of p-nitrophenyl (PNP) esters stands out as a classic, yet remarkably robust and versatile method. PNP esters are highly effective acylating agents renowned for their stability, ease of synthesis, and favorable reaction kinetics.[1] This guide offers a comprehensive exploration of the core mechanism of p-nitrophenyl ester activation. It is designed for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also field-proven insights and practical protocols to leverage this powerful tool in a laboratory setting.
Part 1: The Core Chemistry of p-Nitrophenyl Ester Activation
The Principle: Why Activation is Essential
The direct amidation of a carboxylic acid with an amine is a condensation reaction that eliminates water. The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, as its conjugate acid, water (H₂O), has a pKa of approximately 15.7, making the hydroxide ion (HO⁻) a strong base. For a nucleophilic acyl substitution to proceed efficiently, the leaving group must be a weaker base than the incoming nucleophile. Activation strategies, therefore, focus on replacing the -OH with a group that is more stable as an anion.
The p-Nitrophenyl Moiety: An Electronically Tuned Leaving Group
The efficacy of p-nitrophenyl esters stems from the electronic properties of the p-nitrophenolate anion, which serves as the leaving group during the acylation reaction. The key to its stability lies in the potent electron-withdrawing nature of the nitro (-NO₂) group at the para position of the phenol ring.
When the p-nitrophenolate anion is released, its negative charge is not localized on the oxygen atom. Instead, it is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group through resonance. This delocalization distributes the negative charge over several atoms, significantly stabilizing the anion. A more stable leaving group corresponds to a lower activation energy for the reaction, making the ester more "active" or susceptible to nucleophilic attack.[2] The release of the intensely yellow-colored p-nitrophenolate ion (with an absorbance maximum around 400 nm) also provides a convenient method for spectrophotometrically monitoring the reaction progress.[3]
The Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of a p-nitrophenyl ester with a primary or secondary amine to form an amide proceeds via a classic nucleophilic acyl substitution mechanism. The process can be broken down into two principal steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition step breaks the carbonyl π bond, and the electrons move to the carbonyl oxygen, forming a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the oxygen atom reforms the carbonyl π bond, and in a concerted step, the bond to the p-nitrophenoxy group is cleaved. This eliminates the stable p-nitrophenolate anion as the leaving group, yielding the final amide product and the released anion.
Sources
An In-Depth Technical Guide to the Key Features of Boc-Protected Amino Acids
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group holds a significant place, particularly in the assembly of peptides and the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core features of Boc-protected amino acids, grounded in chemical principles and field-proven insights to empower your research and development endeavors.
The Chemistry of the Boc Protecting Group: An Overview
The tert-butyloxycarbonyl (Boc) group is an acid-labile carbamate used to temporarily protect the alpha-amino group of an amino acid.[1][2] Its widespread adoption is due to its stability across a broad range of reaction conditions, including exposure to bases and nucleophiles, and its clean, efficient removal under moderately acidic conditions.[3][4] This chemical behavior is fundamental to the orthogonal protection schemes required in multi-step synthesis.[5]
The typical reagent for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, facilitated by a base, to form the stable carbamate linkage.[4]
Synthesis and Characterization of Boc-Amino Acids
The synthesis of Boc-protected amino acids is a well-established procedure, typically achieved by reacting the free amino acid with Boc anhydride under basic conditions.[3][7]
Generalized Protocol for Boc Protection of an Amino Acid:
-
Dissolution: The amino acid is dissolved in an aqueous solvent mixture, often containing dioxane, tetrahydrofuran (THF), or acetonitrile.[1][]
-
Basification: A base such as sodium hydroxide, sodium bicarbonate, or triethylamine (TEA) is added to deprotonate the amino group, increasing its nucleophilicity.[4][]
-
Addition of (Boc)₂O: Di-tert-butyl dicarbonate is added to the reaction mixture. The reaction is typically stirred at room temperature.[6]
-
Work-up and Isolation: After the reaction is complete, the mixture is acidified, and the N-Boc-protected amino acid is extracted with an organic solvent. The product is then isolated and purified, often by crystallization.
Quality control is paramount. The purity and identity of the resulting Boc-amino acid are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the pioneering method for Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield.[9] It relies on a principle of graduated acid lability: the temporary Nα-Boc group is removed with a moderate acid (like trifluoroacetic acid), while the more permanent, benzyl-based side-chain protecting groups and the resin linker require a much stronger acid (like hydrofluoric acid) for cleavage.[9][10]
The Boc-SPPS Cycle
The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain.[11][12]
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocol: One Cycle of Boc-SPPS
This protocol outlines the essential steps for adding a single amino acid to a peptide chain anchored to a resin (e.g., Merrifield or MBHA resin).
Materials:
-
Peptide-resin from the previous cycle
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) [v/v].[11]
-
Wash Solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF).
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM [v/v].
-
Coupling Reagents: Nα-Boc protected amino acid (3 equivalents), an activator (e.g., HBTU/HOBt), and DIEA.
Procedure:
-
Resin Swelling: The peptide-resin is swollen in DCM in the reaction vessel for 30-60 minutes.[11]
-
Nα-Boc Deprotection:
-
Washing: The resin is washed sequentially with DCM and IPA to thoroughly remove residual TFA and the cleaved Boc group byproducts.[11]
-
Neutralization:
-
The neutralization solution (10% DIEA in DCM) is added to the resin and agitated for 2-5 minutes. This step is crucial to deprotonate the newly formed N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.[13]
-
The resin is then washed thoroughly with DCM and DMF to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, the next Nα-Boc protected amino acid is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU).
-
This activation mixture and DIEA are added to the neutralized peptide-resin.[11]
-
The reaction is agitated for 1-2 hours.
-
Reaction completion is monitored using a qualitative method like the Kaiser (ninhydrin) test, which detects free primary amines. A negative test indicates a complete coupling reaction.[14]
-
-
Final Wash: The resin is washed with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.[15]
Mechanism of Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[16]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[16][17]
-
Carbocation Formation: This destabilizes the carbamate, leading to its cleavage. This generates a stable tert-butyl carbocation and a carbamic acid intermediate.[17][18]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[16][17]
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid, forming an amine salt (e.g., a trifluoroacetate salt).[17]
It is critical to perform this reaction in an open or well-ventilated system, as the evolution of CO₂ can cause significant pressure buildup.[6][17]
Caption: Acid-catalyzed removal of the Boc protecting group.[16][17]
Critical Considerations and Side Reactions
While robust, the Boc strategy requires careful management of its aggressive chemical conditions to mitigate side reactions.
| Feature / Consideration | Boc/Bzl Strategy | Fmoc/tBu Strategy | Expert Insight & Causality |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA)[10] | Mild Base (e.g., 20% Piperidine)[10] | The repeated acid treatments in Boc-SPPS can lead to gradual degradation of acid-sensitive linkers or side chains, requiring careful selection of orthogonal protection.[13] |
| Final Cleavage | Strong Acid (e.g., liquid HF, TFMSA)[10] | Moderate Acid (e.g., 95% TFA)[10] | The use of highly hazardous HF in Boc-SPPS necessitates specialized, corrosion-resistant equipment.[19] Fmoc chemistry's milder final cleavage is more compatible with sensitive modifications.[15] |
| Aggregation | Can be advantageous for difficult sequences. | Can be problematic. | The protonation of the N-terminus after each TFA deprotection step in Boc-SPPS can disrupt interchain hydrogen bonding, improving solvation and reducing aggregation for some hydrophobic sequences.[15] |
| Neutralization Step | Required after deprotection.[11] | Not required.[10] | The TFA deprotection in Boc-SPPS yields a protonated amine salt, which must be neutralized to a free amine before it can act as a nucleophile in the next coupling step. |
Common Side Reactions in Boc-SPPS and Mitigation:
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection is a reactive electrophile. It can alkylate nucleophilic side chains like those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[14][20]
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) followed by residues like Glycine or Serine are prone to cyclization under both acidic and basic conditions, forming a stable five-membered aspartimide ring.[13][22]
-
Mitigation: Using the β-cyclohexyl ester (OcHex) for Asp side-chain protection instead of the standard benzyl ester can significantly reduce this side reaction.[22]
-
-
Incomplete Coupling: Sterically hindered amino acids (e.g., Val, Ile) or peptide aggregation can lead to incomplete coupling reactions, resulting in truncated or deletion sequences.[14]
-
Mitigation: Employing "double coupling" (repeating the coupling step with fresh reagents) or using more potent activating agents like HATU can drive the reaction to completion.[14]
-
Applications in Drug Discovery and Development
Boc-protected amino acids are indispensable tools in modern drug development.[23] Their use extends beyond linear peptide synthesis to the creation of complex peptide conjugates, peptidomimetics, and as key intermediates in the synthesis of small molecule active pharmaceutical ingredients (APIs).[][25]
The ability to introduce non-canonical or unnatural amino acids, protected with a Boc group, allows medicinal chemists to precisely modify a peptide's structure to enhance its therapeutic properties, such as proteolytic stability, receptor selectivity, and plasma half-life.[][26] This control is crucial for developing next-generation therapeutics against targets previously considered "undruggable".[23][]
Conclusion
The Boc protecting group, a foundational tool in synthetic chemistry, offers a robust and reliable method for amine protection, particularly within the framework of solid-phase peptide synthesis. Its defining features—stability to a wide range of reagents and lability to moderate acids—form the basis of the powerful Boc/Bzl orthogonal protection strategy. While the harsh acidic conditions require careful management of potential side reactions through the use of scavengers and optimized protocols, the Boc strategy remains highly valuable, especially for synthesizing long or aggregation-prone peptides. A thorough understanding of the underlying chemical mechanisms and experimental nuances detailed in this guide will enable researchers and drug development professionals to leverage the full potential of Boc-protected amino acids to advance their scientific objectives.
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- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block.
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- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
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Methodological & Application
Application Notes and Protocols for Boc-Lys(Z)-ONp in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Enduring Relevance of Boc Chemistry in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield in 1963, has become the cornerstone of peptide and protein chemistry, earning him the Nobel Prize in Chemistry in 1984.[1][2] This method simplifies peptide synthesis by anchoring the growing peptide chain to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1][3] While the Fmoc/tBu strategy has gained widespread adoption due to its milder deprotection conditions, the classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach remains a robust and valuable tool, particularly for the synthesis of complex or lengthy peptides where aggregation can be a significant hurdle.[4]
This guide provides an in-depth exploration of a specific application within the Boc/Bzl strategy: the use of Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester (Boc-Lys(Z)-ONp) in SPPS. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to ensure reproducible and high-quality peptide synthesis.
Core Principles: A Symphony of Protecting and Activating Groups
The success of SPPS hinges on a carefully orchestrated interplay of protecting and activating groups. The Boc/Bzl strategy is founded on the principle of graduated acid lability, where different classes of protecting groups are removed by varying strengths of acid.[3][5]
-
The α-Amino Protecting Group: Tert-butyloxycarbonyl (Boc) The Boc group serves as a temporary shield for the α-amino group of the incoming amino acid.[6] Its key feature is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at the beginning of each synthesis cycle without disturbing the more robust side-chain protecting groups.[4][7]
-
The Lysine Side-Chain Protecting Group: Benzyloxycarbonyl (Z) The ε-amino group of lysine is highly nucleophilic and must be protected to prevent branching of the peptide chain.[8] The benzyloxycarbonyl (Z or Cbz) group is a classic benzyl-based protecting group that is stable to the repetitive TFA treatments used for Boc deprotection.[9] Its removal requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), which is used in the final cleavage step to liberate the completed peptide from the resin and remove all side-chain protecting groups simultaneously.[4][9]
-
The Carboxyl Activating Group: p-Nitrophenyl Ester (ONp) For the peptide bond to form, the carboxyl group of the incoming amino acid must be activated. The p-nitrophenyl (ONp) ester is an "active ester" that facilitates this coupling reaction.[10] While other coupling reagents like carbodiimides are common, pre-activated ONp esters offer the advantage of being stable, crystalline solids that can be easily purified, leading to clean coupling reactions.[11] The coupling reaction proceeds via nucleophilic attack of the free N-terminal amine of the resin-bound peptide on the activated ester, releasing p-nitrophenol as a byproduct.[12]
The strategic combination of Boc for temporary Nα-protection, Z for semi-permanent side-chain protection, and ONp for carboxyl activation provides a reliable framework for the stepwise assembly of peptides.
Experimental Workflow & Protocols
The synthesis of a peptide using this compound follows the general cyclical process of Boc-SPPS. The following protocols are designed for manual synthesis but can be adapted for automated synthesizers.
Diagram of the Boc-SPPS Cycle
Caption: General workflow for one cycle of Boc-SPPS.
Table 1: Physicochemical Properties of Key Reagents
| Compound | Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | C₂₆H₃₃N₃O₈ | 515.56 | Activated amino acid building block |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Boc deprotection reagent |
| Diisopropylethylamine (DIEA) | C₈H₁₉N | 129.24 | Neutralization base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Primary solvent for reactions & washes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent for coupling |
| Hydrogen Fluoride (HF) | HF | 20.01 | Final cleavage and deprotection agent |
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin for Boc chemistry, such as a Merrifield or PAM resin for peptide acids, or a MBHA resin for peptide amides.[13]
-
Quantification: Place a known weight of the resin (e.g., 1.0 g with a substitution of 0.5 mmol/g) into a reaction vessel.
-
Swelling: Add dichloromethane (DCM) to the resin (approx. 10-15 mL/g of resin).
-
Agitation: Gently agitate the resin for 30-60 minutes at room temperature to allow for complete swelling of the polymer beads.[5] This is crucial for ensuring reagent accessibility to the reactive sites within the resin matrix.
-
Solvent Removal: Drain the DCM by filtration.
Protocol 2: The SPPS Cycle for this compound Incorporation
This cycle is repeated for each amino acid in the peptide sequence.
Step A: Nα-Boc Deprotection
-
Pre-wash: Wash the resin-bound peptide with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[14]
-
Deprotection Reaction: Add fresh deprotection solution (10 mL/g resin) and agitate for 20-30 minutes.[13][14] The TFA cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate salt.
-
Drain: Filter to remove the deprotection solution.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[14]
Step B: Neutralization
-
Base Treatment: Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (10 mL/g resin) and agitate for 2 minutes. Repeat this step once.[15] This step is critical to deprotonate the N-terminal ammonium salt, regenerating the free amine necessary for coupling.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA, which could interfere with the subsequent coupling step.[15]
Step C: Coupling with this compound
-
Reagent Preparation: Dissolve this compound (2-3 equivalents relative to the resin's initial substitution) in a minimal amount of DMF and dilute with DCM.
-
Coupling Reaction: Add the dissolved this compound to the neutralized resin. Agitate the mixture at room temperature. The coupling time for ONp esters can be longer than for other activation methods, ranging from 4 hours to overnight.
-
Monitoring: The reaction can be monitored by observing the release of the yellow p-nitrophenolate anion in the solution. A more quantitative assessment of completion is achieved using the Kaiser (ninhydrin) test.[14] A negative Kaiser test (beads remain yellow/colorless) indicates that all free amines have reacted.[14]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM, and finally Isopropanol (IPA) to remove any unreacted reagents and the p-nitrophenol byproduct.[13]
Protocol 3: Final Cleavage and Deprotection
This final step removes the peptide from the resin and cleaves the side-chain protecting groups, including the Z group on lysine.
CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.[13][16]
-
Resin Preparation: Thoroughly dry the peptide-resin under high vacuum.
-
Scavenger Addition: Place the dried resin in the HF reaction vessel. Add a scavenger cocktail to trap reactive carbocations generated during cleavage. A common scavenger for Z-group removal is anisole (e.g., 1.0 mL per gram of resin).[13]
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully condense liquid HF (approx. 10 mL/g of resin) into the vessel.
-
Reaction: Stir the mixture at 0°C for 60-90 minutes.[13][16] The strong acid cleaves the ester linkage to the resin and removes the benzyl-based Z group along with other side-chain protecting groups.
-
HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation: Triturate the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter and wash the precipitated peptide with more cold ether to remove residual scavengers.
-
Extraction & Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., dilute acetic acid) and lyophilize to obtain the crude peptide powder.
Diagram of the Cleavage Process
Caption: Workflow for the final HF cleavage and deprotection step.
Troubleshooting and Scientific Integrity
A self-validating protocol includes checkpoints to ensure reaction completion and identify potential issues.
| Problem | Symptom | Probable Cause & Solution |
| Incomplete Coupling | Positive Kaiser (ninhydrin) test after coupling step (dark blue beads).[14] | Cause: Steric hindrance, peptide aggregation, or insufficient coupling time.[17] Solution: Recouple by adding fresh this compound and extending the reaction time. For difficult sequences, consider adding a chaotropic salt or using a solvent like NMP to disrupt aggregation.[17] |
| Incomplete Deprotection | Positive Kaiser test after neutralization, indicating deletion sequences in the final product. | Cause: Aggregation hindering TFA access; insufficient deprotection time.[14] Solution: Extend the TFA deprotection time or perform a second deprotection step. Ensure the resin is properly swollen. |
| Side Reactions during Cleavage | Unexpected peaks in HPLC/LC-MS of the crude peptide. | Cause: Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during cleavage.[17] Solution: Ensure an adequate scavenger cocktail is used. For peptides with tryptophan, adding a thiol scavenger like ethanedithiol (EDT) is recommended.[18] |
| Racemization | Presence of diastereomeric impurities in the final peptide. | Cause: The use of ONp esters generally minimizes racemization compared to some in-situ activation methods.[17] However, prolonged exposure to base during neutralization can be a factor. Solution: Minimize neutralization times. Ensure high-purity, pre-activated amino acid derivatives are used. |
Post-Synthesis Analysis
Following synthesis and cleavage, the crude peptide must be purified and characterized to confirm its identity and purity.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target peptide from deletion sequences and byproducts of cleavage.[19]
-
Characterization: The purified peptide's identity is confirmed using mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the molecular weight.[20][21] The sequence can be further confirmed by tandem MS (MS/MS) fragmentation.
Conclusion
The this compound protocol represents a classic, reliable method within the broader Boc-SPPS strategy. By understanding the distinct roles of the Boc, Z, and ONp moieties and adhering to carefully controlled reaction cycles, researchers can successfully synthesize complex peptides. The robustness of the Z protecting group against repetitive acid treatment, combined with the clean coupling afforded by the ONp ester, ensures high fidelity during chain assembly. While the final HF cleavage step demands specialized equipment and stringent safety precautions, the overall strategy provides a powerful tool for drug development professionals and researchers in the field of peptide science.
References
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]
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Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Retrieved from [Link]
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Mollica, A., Pinnen, F., Stefanucci, A., & Costante, R. (2013). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 9(3), 184–202. Retrieved from [Link]
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Gyros Protein Technologies. (n.d.). The History of Peptides. Retrieved from [Link]
-
Mitchell, A. R. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. UNT Digital Library. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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ResearchGate. (2015). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Google Patents. (1990). EP0401797A1 - Active esters for solid phase peptide synthesis.
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-18. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]
-
SlideShare. (2015). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
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University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]
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AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
Bodanszky, M. (1993). Active Esters in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]
-
Research Communities. (2024). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Retrieved from [Link]
-
ResearchGate. (2018). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
-
CEM Corporation. (2023, October 26). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Boc-Lys(Boc)-ONp. Retrieved from [Link]
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Applications of Nα-Boc-Nε-Z-L-lysine 4-nitrophenyl ester in Bioconjugation Techniques: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of a Doubly Protected Lysine Derivative in Bioconjugation
In the intricate field of bioconjugation, precision and control are paramount. The ability to selectively modify biomolecules—be it proteins, peptides, or antibodies—underpins advancements in targeted drug delivery, diagnostics, and proteomics.[1][] Nα-Boc-Nε-Z-L-lysine 4-nitrophenyl ester, hereafter referred to as Boc-Lys(Z)-ONp, is a specialized amino acid derivative that offers a high degree of control in the site-specific incorporation of a lysine residue onto a target biomolecule.[1][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
The unique architecture of this compound features three key components that make it a versatile tool for the discerning researcher:
-
The para-nitrophenyl (ONp) Ester: This activated ester facilitates a highly efficient aminolysis reaction with primary amines on the surface of biomolecules, forming a stable amide bond. The ONp group is an excellent leaving group, driving the reaction to completion under mild conditions.
-
The tert-butoxycarbonyl (Boc) Protecting Group: Located on the α-amino group, the acid-labile Boc group ensures that this amine does not participate in unwanted polymerization or side reactions during the initial conjugation step.[3][4] Its removal requires acidic conditions, providing an orthogonal deprotection strategy.[4][5]
-
The benzyloxycarbonyl (Z) Protecting Group: Protecting the ε-amino group of the lysine side chain, the Z group is stable to the acidic conditions used for Boc removal.[3][4] It is typically cleaved under different conditions, most commonly through hydrogenolysis.[4] This dual protection scheme is the cornerstone of its utility, allowing for the sequential and site-specific unmasking of the two amino groups for further modifications.
This guide will delve into the practical applications of this reagent, providing researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this compound into their bioconjugation workflows.
Core Applications of this compound in Bioconjugation
The strategic design of this compound lends itself to a variety of applications where the controlled introduction of a reactive lysine side chain is desired.
Site-Specific Modification of Proteins and Antibodies
A primary application of this compound is the modification of surface-exposed lysine residues on proteins and antibodies.[] While proteins possess numerous lysine residues, their reactivity can be influenced by the local microenvironment.[] This allows for a degree of selectivity in the conjugation reaction. The resulting conjugate, with its protected ε-amino group, can then be subjected to further modifications after Z-group deprotection. This is particularly valuable in the construction of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical for therapeutic efficacy.[]
Synthesis of Branched and Multi-functional Peptides
In peptide synthesis, this compound can be used to introduce a branching point.[6] A peptide chain can be elongated from the α-amino group after Boc deprotection, and subsequently, a second peptide chain or a functional moiety can be attached to the ε-amino group following Z-group removal. This enables the creation of complex peptide architectures with tailored properties for applications such as vaccine development and drug delivery.[7]
Surface Immobilization of Biomolecules
This compound can serve as a linker for the immobilization of peptides and proteins onto solid supports. The initial conjugation to the biomolecule is followed by deprotection of the appropriate amino group, which can then be used to anchor the bioconjugate to a functionalized surface for applications in biosensors and affinity chromatography.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a general framework. Researchers should optimize the conditions for their specific biomolecule and application.
Protocol 1: General Procedure for the Conjugation of this compound to a Protein
This protocol outlines the fundamental steps for conjugating this compound to a protein, leveraging the reactivity of its surface-exposed primary amines.
Materials:
-
Protein of interest (e.g., BSA, IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4-8.5
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Dialysis tubing or centrifugal ultrafiltration units for purification
-
UV-Vis spectrophotometer for characterization
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Reagent Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).
-
Conjugation Reaction:
-
Slowly add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The longer incubation at a lower temperature can help to minimize protein denaturation.
-
-
Purification:
-
Remove the unreacted this compound and the p-nitrophenol byproduct by dialysis against the reaction buffer or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.
-
Perform multiple buffer exchanges to ensure complete removal of small-molecule impurities.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The degree of labeling can be estimated by measuring the absorbance of the released p-nitrophenol at 405 nm.
-
Causality Behind Experimental Choices:
-
pH: The reaction is performed at a slightly alkaline pH (7.4-8.5) to ensure that a significant portion of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while minimizing the risk of protein denaturation that can occur at higher pH values.[]
-
Solvent: DMF or DMSO are used to dissolve the hydrophobic this compound and are generally well-tolerated by most proteins in small amounts.
-
Purification: Dialysis or ultrafiltration are effective methods for separating the modified protein from small molecule contaminants without denaturing the protein.
Protocol 2: Orthogonal Deprotection of the Boc and Z Groups
This protocol describes the sequential removal of the Boc and Z protecting groups, enabling site-specific modifications.
A. Boc Deprotection (Acidic Cleavage)
-
Reaction Setup: Lyophilize the purified Boc-Lys(Z)-protein conjugate. Dissolve the dried conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v).[6]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Removal of TFA: Evaporate the TFA and DCM under a stream of nitrogen.
-
Purification: Resuspend the protein in a suitable buffer and purify by dialysis or size-exclusion chromatography.
B. Z Deprotection (Hydrogenolysis)
-
Reaction Setup: Dissolve the Lys(Z)-protein conjugate (after Boc deprotection if desired) in a suitable solvent (e.g., methanol, ethanol, or a buffer).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours.
-
Catalyst Removal: Carefully filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.
-
Purification: Purify the deprotected protein by dialysis or size-exclusion chromatography.
Rationale for Orthogonal Deprotection:
The differential lability of the Boc and Z groups is the key to their utility.[3][4] The Boc group is readily cleaved by acid, while the Z group is stable under these conditions.[8] Conversely, the Z group is removed by catalytic hydrogenation, a process that does not affect the Boc group. This orthogonality allows for the selective unmasking of either the α- or ε-amino group, enabling precise, multi-step modifications.
Visualization of Workflows and Mechanisms
To further clarify the processes described, the following diagrams illustrate the key workflows and chemical transformations.
Figure 1: General workflow for the conjugation of this compound to a protein.
Figure 2: Orthogonal deprotection strategies for Boc-Lys(Z)-protein conjugates.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the conjugation of this compound to different classes of biomolecules. These values should be considered as starting points for optimization.
| Biomolecule | Molar Excess of this compound | Reaction Time (hours) | Typical pH |
| Monoclonal Antibody | 5 - 15 | 2 - 4 | 8.0 - 8.5 |
| Serum Albumin | 10 - 20 | 2 - 4 | 7.4 - 8.0 |
| Small Peptide | 1.5 - 5 | 1 - 2 | 8.0 - 8.5 |
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | - Inactive this compound (hydrolyzed)- Suboptimal pH- Steric hindrance on the biomolecule | - Use fresh, anhydrous DMF/DMSO for stock solution- Optimize reaction pH in small-scale trials- Increase molar excess of this compound |
| Protein Precipitation | - High concentration of organic solvent- Protein instability at reaction pH | - Keep the volume of organic solvent to a minimum (<10% of total volume)- Perform the reaction at 4°C- Screen different buffers for optimal protein stability |
| Incomplete Deprotection | - Inefficient catalyst (for Z group)- Insufficient acid strength (for Boc group)- Scavengers interfering with reaction | - Use fresh Pd/C catalyst- Ensure anhydrous conditions for TFA deprotection- Consider alternative deprotection methods if necessary |
Conclusion: A Versatile Tool for Precision Bioconjugation
This compound stands out as a powerful reagent for researchers seeking to implement sophisticated bioconjugation strategies. Its dual-protection system offers a high degree of control, enabling the site-specific introduction of lysine residues for subsequent modifications. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can leverage the capabilities of this compound to advance their research in drug development, diagnostics, and fundamental biological studies. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this versatile molecule.
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- Chem-Impex. (n.d.). Nα-Z-Nε-Boc-L-lysine-N-hydroxysuccinimide ester. Retrieved January 15, 2026.
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- Keinänen, O., et al. (2020). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates.
- Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis. Retrieved January 15, 2026.
- Aapptec Peptides. (n.d.). Boc-Lys(Boc)-ONp [2592-19-0]. Retrieved January 15, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Boc-Lys(Boc)-ONp. Retrieved January 15, 2026.
- ChemicalBook. (n.d.). This compound CAS#: 2389-46-0. Retrieved January 15, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH. Retrieved January 15, 2026.
- PubChem. (n.d.). Boc-lys(boc)-onp. Retrieved January 15, 2026.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved January 15, 2026.
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- Sigma-Aldrich. (n.d.). Boc-Lys(Z)-OH 2389-45-9. Retrieved January 15, 2026.
- Ingredients Online. (n.d.). BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology. Retrieved January 15, 2026.
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- Lee, S., & Lee, E. S. (2021). Advanced Delivery Systems Based on Lysine or Lysine Polymers. Molecular Pharmaceutics, 18(10), 3652-3670.
- BOC Sciences. (n.d.).
- Zhang, Y., et al. (2021). Oral Delivery of Protein Drugs via Lysine Polymer-Based Nanoparticle Platforms. ACS Applied Materials & Interfaces, 13(40), 47363-47375.
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- BOC Sciences. (n.d.). Nanotechnology in Drug Delivery. Retrieved January 15, 2026.
- BOC Sciences. (n.d.). Polymer Drug Delivery Systems - Custom Formulation Services. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. Retrieved January 15, 2026.
- Kondo, D., et al. (2021). Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride. Journal of Biological Chemistry, 296, 100699.
- Matthews, B. W. (2005). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 14(12), 2929-2940.
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Application Notes & Protocols: Leveraging Boc-Lys(Z)-ONp for High-Fidelity, Site-Specific Protein Modification
Preamble: The Imperative for Precision in Protein Engineering
In the landscape of modern drug development and fundamental biological research, the ability to chemically modify proteins with surgical precision is not merely an advantage; it is a necessity. Site-specific modification allows for the creation of highly defined bioconjugates, from antibody-drug conjugates (ADCs) with optimized therapeutic windows to fluorescently labeled proteins for advanced imaging.[1][2][3] The challenge, however, lies in directing a chemical reaction to a single, desired location within a complex macromolecule that may possess numerous reactive sites. Random modification, particularly of lysine residues which are often abundant on protein surfaces, can lead to heterogeneous products with compromised activity and unpredictable pharmacokinetics.[4][5]
This guide details the strategic application of Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester (Boc-Lys(Z)-ONp), a versatile reagent designed for the controlled, site-specific introduction of a protected lysine residue onto a target protein. By harnessing the orthogonal protective chemistry of the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) groups, researchers can install a latent reactive handle that, upon selective deprotection, enables a subsequent, highly specific conjugation event. This document provides the foundational chemical principles, detailed experimental protocols, and robust validation methodologies required to successfully implement this powerful technique.
Foundational Principles: The Chemistry of Controlled Acylation
The efficacy of this compound stems from the distinct roles of its three key chemical moieties: the Boc group, the Z group, and the p-nitrophenyl (ONp) ester. Understanding their interplay is crucial for rational experimental design.
-
α-Amino Protection (Boc Group) : The tert-Butoxycarbonyl (Boc) group shields the α-amino function of the lysine. Its critical feature is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), while remaining stable to bases and nucleophiles.[6][7][8][9]
-
ε-Amino Protection (Z Group) : The Benzyloxycarbonyl (Z, or Cbz) group protects the side-chain ε-amino group. In contrast to the Boc group, the Z group is stable to acid but is readily cleaved under neutral conditions by catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[6][10] This differential stability, known as orthogonality, is the cornerstone of its strategic utility.
-
Carboxyl Activation (ONp Ester) : The p-nitrophenyl ester is an activated leaving group. The electron-withdrawing nitro group makes the p-nitrophenolate anion a very stable, and thus excellent, leaving group.[11] This facilitates a nucleophilic acyl substitution reaction, allowing the lysine to be efficiently coupled to a target amine on a protein under mild physiological conditions.[11][12]
The core reaction is the acylation of a primary amine on the target protein. The nucleophilic amine attacks the activated carbonyl of the ONp ester, forming a stable amide bond and releasing p-nitrophenol. The reaction's site-specificity can be directed by exploiting the differential pKa values of amines on the protein surface; the N-terminal α-amino group is typically less basic (pKa ~7.8-8.2) than the ε-amino groups of lysine side chains (pKa ~10.5). By carefully controlling the reaction pH to be slightly alkaline (e.g., pH 8.0-8.5), the N-terminus can be preferentially deprotonated and made nucleophilic, favoring modification at this site.
Figure 1: Reaction mechanism for site-specific protein acylation using this compound.
Experimental Protocol: N-Terminal Modification of a Target Protein
This protocol provides a comprehensive workflow for the selective modification of a protein's N-terminal α-amino group.
Materials and Reagents
-
Target Protein: Purified to >95%, concentration determined accurately (e.g., by A280 or BCA assay).
-
This compound: High purity (CAS No. 2389-46-0).
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 75) or Dialysis tubing (e.g., 3.5 kDa MWCO).
-
Analytical Instruments: UV-Vis Spectrophotometer, HPLC system, Mass Spectrometer.
Reagent Preparation
-
Protein Solution: Prepare the target protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer (e.g., PBS containing primary amines like Tris), it must be exchanged into the Reaction Buffer via dialysis or SEC.
-
This compound Stock Solution: Prepare a fresh 100 mM stock solution by dissolving this compound in anhydrous DMF or DMSO. Vortex until fully dissolved. Note: The reagent is susceptible to hydrolysis and should be prepared immediately before use.
Acylation Reaction
-
Equilibrate the protein solution to room temperature.
-
Calculate the volume of the this compound stock solution required to achieve the desired molar excess (a 5- to 20-fold molar excess over the protein is a good starting point).
-
While gently vortexing the protein solution, add the calculated volume of this compound stock solution dropwise. The final concentration of organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle end-over-end mixing. For sensitive proteins, the reaction can be performed at 4°C for 12-18 hours.
-
(Optional) The progress of the reaction can be monitored by measuring the absorbance of the released p-nitrophenolate at 400 nm.
Reaction Quenching and Purification
-
To terminate the reaction, add the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. This will consume any unreacted this compound.
-
Remove unreacted reagent, p-nitrophenol byproduct, and quenching agent by purifying the reaction mixture.
-
Size-Exclusion Chromatography (SEC): This is the preferred method for rapid and efficient separation. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4) and load the reaction mixture. Collect fractions corresponding to the protein peak.
-
Dialysis: Dialyze the sample against 1-2 L of storage buffer, with at least three buffer changes over 24-48 hours at 4°C.
-
Figure 2: General experimental workflow for N-terminal protein modification.
A Self-Validating System: Characterization and Quality Control
Confirmation of successful modification is a non-negotiable step to ensure the integrity of downstream applications. A multi-pronged analytical approach provides the highest level of confidence.
Mass Spectrometry (MS)
Mass spectrometry is the definitive tool for confirming covalent modification.[13][14][15] It provides direct evidence of the mass change and can pinpoint the location of the modification.[16][17]
-
Intact Mass Analysis: Deconvoluted ESI-MS of the purified protein should show a mass increase corresponding to the addition of the Boc-Lys(Z) moiety minus a proton.
-
Peptide Mapping (LC-MS/MS): To confirm the site of modification, the protein is digested (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS. The modified N-terminal peptide will be identified by its specific mass shift.[13]
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | C₂₅H₃₁N₃O₈ | 501.21 |
| Added Moiety (Boc-Lys(Z)-) | C₂₅H₃₀N₂O₆ | 466.21 |
| p-Nitrophenol | C₆H₅NO₃ | 139.03 |
| Table 1: Key Molecular Masses for MS-based Validation |
High-Performance Liquid Chromatography (HPLC)
HPLC is invaluable for assessing the purity and homogeneity of the conjugate.[18][19][20]
-
Reversed-Phase (RP-HPLC): The addition of the hydrophobic Boc and Z groups will typically cause the modified protein to have a longer retention time compared to the unmodified protein. This allows for the separation and quantification of modified, unmodified, and over-modified species.
-
Size-Exclusion (SEC-HPLC): This method is useful for confirming that the modification process has not induced aggregation of the protein.[19]
| Parameter | Typical Starting Conditions | Rationale |
| pH | 8.0 - 9.0 | Deprotonates N-terminal α-amine (pKa ~8) more effectively than lysine ε-amines (pKa ~10.5), enhancing N-terminal selectivity. |
| Molar Excess | 5-20 fold | Drives the reaction to completion. Higher excess may be needed for less reactive proteins but increases risk of non-specific modification. |
| Temperature | 4°C to 25°C | Room temperature (25°C) provides faster kinetics. Lower temperature (4°C) is used for sensitive proteins to minimize denaturation. |
| Time | 2-18 hours | Reaction time is inversely related to temperature and molar excess. Requires empirical optimization for each specific protein. |
| Table 2: Summary of Key Reaction Parameters and Their Scientific Rationale |
Advanced Applications: The Gateway to Orthogonal Bioconjugation
The primary strength of this method is the introduction of a selectively addressable functional group. Once the Boc-Lys(Z)-modified protein is purified and validated, the protecting groups can be removed to unmask a new, unique reactive site.
-
Unmasking the ε-Amine: The Z group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) to expose the lysine side-chain amine. This new amine can then be targeted with amine-reactive chemistry (e.g., NHS esters, isothiocyanates) for a second conjugation step.
-
Unmasking the α-Amine: Treatment with a strong acid like TFA will remove the Boc group, exposing the α-amine for further modification.
This two-stage approach allows for the construction of complex, multi-functional bioconjugates with a level of precision unattainable through direct labeling strategies. It is a foundational technique for researchers aiming to push the boundaries of protein engineering, targeted therapeutics, and diagnostic development.
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Application Notes & Protocols: A Researcher's Guide to the Selective Deprotection of tert-Butoxycarbonyl (Boc) in the Presence of a Benzyloxycarbonyl (Z) Group
Introduction: The Principle of Orthogonal Protection
In the intricate world of organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the strategic use of protecting groups is paramount.[1] A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule.[2][3] The success of a multi-step synthesis often hinges on an "orthogonal" protection strategy, where multiple, distinct protecting groups can be removed selectively under different reaction conditions without affecting the others.[4][5]
Among the most vital tools for amine protection are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Z or Cbz) group.[6][7] Their widespread use stems from their robust stability and, crucially, their orthogonal relationship. The Boc group is characteristically labile under acidic conditions, while the Z group is stable to acid but readily cleaved by catalytic hydrogenolysis.[6][8][7][9] This fundamental difference in reactivity is the cornerstone that allows for the precise, selective deprotection of a Boc-protected amine while leaving a Z-protected amine untouched within the same molecule. This guide provides a detailed exploration of the mechanisms and field-proven protocols for achieving this critical transformation.
Mechanistic Rationale: The Chemical Basis for Selectivity
The ability to selectively cleave the Boc group in the presence of a Z group is rooted in their distinct responses to acid catalysis.
The Acid-Lability of the Boc Group
The deprotection of the Boc group proceeds via an E1 elimination mechanism initiated by acid.[10][11][12][13]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11][12]
-
Carbocation Formation: This protonation weakens the carbonyl C-O bond, leading to its cleavage. This step generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[10][12][14]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[10][12][13] The evolution of CO₂ is a thermodynamic driving force for the reaction.[15]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is protonated, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[10][11]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Acid-Stability of the Z Group
The benzyloxycarbonyl (Z) group is significantly more stable under the typical acidic conditions used for Boc removal.[7] While it can be cleaved by very strong acids like HBr in acetic acid, it remains intact in the presence of moderate acids like TFA or HCl in organic solvents at room temperature. Its primary mode of cleavage is hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a chemically distinct and orthogonal method.[5][7] This differential stability is the key to achieving the desired chemoselectivity.
Experimental Protocols & Methodologies
The choice of protocol depends on the substrate's sensitivity to acid and the presence of other functional groups. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a Boc deprotection method.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) - The Standard Protocol
This is the most frequently employed method due to its high efficiency and the volatility of the reagents, which simplifies product isolation.[12][16]
Causality & Rationale:
-
TFA is a strong acid that efficiently catalyzes the cleavage mechanism. Its volatility allows for easy removal under reduced pressure.[12][14]
-
DCM is an excellent solvent for most protected peptides and organic molecules, and it is inert to the acidic conditions.
-
Scavengers: The tert-butyl cation formed during the reaction is a potent electrophile that can cause unwanted alkylation of nucleophilic residues such as tryptophan, methionine, or cysteine.[5][17] Scavengers like triisopropylsilane (TIS) or thioanisole are added to trap this cation, preventing side reactions.[5]
Step-by-Step Protocol:
-
Preparation: In a well-ventilated fume hood, dissolve the Boc/Z-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Scavenger Addition (if required): If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS, 1-5% v/v) or thioanisole (1-5% v/v).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 25-50% (v/v). Caution: The reaction can be exothermic and will evolve CO₂ gas. Ensure the system is not sealed.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Remove the solvent and excess TFA under reduced pressure (rotary evaporation). b. Co-evaporate the residue with toluene (2-3 times) to remove residual TFA. c. Dissolve the resulting crude amine trifluoroacetate salt in a suitable organic solvent (e.g., ethyl acetate or DCM). d. Neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until the aqueous layer is slightly basic. e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product.
Method 2: Hydrochloric Acid (HCl) in an Organic Solvent
This method is a common and often more economical alternative to TFA. Solutions of HCl in dioxane, ethyl acetate, or methanol are commercially available or can be prepared.[11][16]
Causality & Rationale:
-
HCl is a strong protic acid that functions similarly to TFA in the deprotection mechanism.[11]
-
Solvent Choice: Dioxane and ethyl acetate are common choices. Using HCl in methanol can sometimes lead to the formation of methyl tert-butyl ether as a byproduct.
Step-by-Step Protocol:
-
Preparation: Dissolve the Boc/Z-protected substrate in a minimal amount of an appropriate solvent (e.g., ethyl acetate, methanol, or DCM).
-
Reagent Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the resulting amine hydrochloride salt will precipitate from the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: a. If a precipitate has formed, it can often be isolated by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove byproducts, and dried. b. Alternatively, the reaction mixture can be concentrated under reduced pressure. c. The resulting hydrochloride salt can be used directly in the next step or neutralized by dissolving in an organic solvent and washing with a mild aqueous base, followed by extraction as described in Method 1.
Method 3: Alternative Protocols for Highly Sensitive Substrates
For molecules containing other acid-sensitive functionalities where even moderate acid exposure is detrimental, milder or non-acidic methods can be employed.
A. Thermal Deprotection The Boc group can be cleaved by thermolysis, typically without any added catalyst, proceeding through fragmentation to the amine, CO₂, and isobutylene.[18]
Causality & Rationale:
-
High temperatures provide the activation energy needed to cleave the C-O bond of the carbamate without acid catalysis. This method is ideal for avoiding acidic conditions entirely.
-
The main drawback is the requirement for high temperatures (often >150 °C), which can cause degradation or racemization in sensitive substrates.[18][19]
Step-by-Step Protocol:
-
Preparation: Dissolve the Boc/Z-protected substrate in a high-boiling point, inert solvent (e.g., toluene, xylene, or 2,2,2-trifluoroethanol).[20]
-
Reaction: Heat the solution to reflux (typically 120-180 °C) and maintain for several hours to days.
-
Monitoring: Monitor the reaction carefully by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography or recrystallization).
B. Silyl-Based Deprotection (TMSI) Trimethylsilyl iodide (TMSI) offers a mild and efficient method for Boc deprotection under neutral conditions.[21][22]
Causality & Rationale:
-
TMSI is a soft Lewis acid that coordinates to the carbonyl oxygen of the Boc group, facilitating cleavage to form a silyl carbamate intermediate, which then fragments to release the amine. This method is often very fast and clean.
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc/Z-protected substrate in an anhydrous solvent such as acetonitrile (MeCN) or chloroform (CHCl₃).[22][23]
-
Reagent Addition: Add trimethylsilyl iodide (TMSI, 1.1-1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes to a few hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding methanol. Remove all volatile components under reduced pressure. The product can be purified by chromatography.
Summary of Protocols
| Method | Reagents & Conditions | Typical Time | Advantages | Disadvantages & Considerations |
| Standard Acidolysis | 25-50% TFA in DCM, 0 °C to RT | 1-3 h | Highly efficient, volatile reagents, well-established.[12][24] | Requires scavengers for sensitive substrates; TFA is corrosive and requires careful handling.[5][14] |
| HCl Alternative | 4M HCl in Dioxane/EtOAc, 0 °C to RT | 1-4 h | Economical, forms crystalline HCl salts for easy isolation. | Not all substrates are soluble; can be less efficient than TFA for sterically hindered amines. |
| Thermal Deprotection | Inert solvent (e.g., Toluene), 120-180 °C | 4-48 h | Completely avoids acidic reagents.[18] | High temperatures may degrade sensitive substrates or cause racemization; can be slow.[18] |
| Silyl-Based Method | TMSI in MeCN or CHCl₃, RT | 0.5-2 h | Very mild, neutral conditions, fast, and efficient.[21][25] | TMSI is moisture-sensitive and requires inert atmosphere techniques; can be more expensive. |
Conclusion
The selective removal of a Boc protecting group in the presence of a Z group is a routine yet critical operation in modern organic synthesis. The orthogonality of these two groups, based on the acid-lability of Boc and the hydrogenolysis-lability of Z, provides a reliable strategic framework. While standard acidolysis with TFA or HCl remains the workhorse method, a thorough understanding of the substrate's stability and potential side reactions is essential for success. By carefully selecting the appropriate protocol—and employing scavengers or alternative milder conditions when necessary—researchers can confidently and efficiently unmask amine functionalities en route to their synthetic targets.
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- 21. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Boc Deprotection - TFA [commonorganicchemistry.com]
- 25. Boc Deprotection - TMSI [commonorganicchemistry.com]
The Strategic Application of Boc-Lys(Z)-ONp in the Synthesis of Peptides with Post-Translational Modifications
Introduction: Navigating the Complexity of Post-Translational Modifications in Peptide Synthesis
Post-translational modifications (PTMs) are critical determinants of protein function, regulating everything from cellular signaling and protein stability to enzymatic activity and protein-protein interactions. The ability to synthesize peptides bearing specific PTMs is therefore a cornerstone of modern chemical biology and drug discovery. Among the various amino acids, lysine is a frequent site for a diverse array of PTMs, including acetylation, methylation, and ubiquitination. The synthesis of peptides with these modifications requires a sophisticated strategy of orthogonal protecting groups to selectively unmask and modify the lysine side chain. This guide provides a detailed exploration of the use of Nα-Boc-Nε-Z-L-lysine-p-nitrophenyl ester (Boc-Lys(Z)-ONp) as a key building block for the synthesis of peptides with lysine PTMs, employing the robust Boc/Bzl solid-phase peptide synthesis (SPPS) methodology.
The Chemistry of this compound: A Trifecta of Functionality
This compound is a strategically designed amino acid derivative that offers a powerful combination of protecting and activating groups, making it an invaluable tool for peptide chemists.
-
Nα-Boc (tert-Butyloxycarbonyl) Protection: The Boc group provides temporary protection of the α-amino group. Its acid-labile nature allows for its selective removal with mild acids like trifluoroacetic acid (TFA) during each cycle of peptide chain elongation in SPPS.[1][2][3]
-
Nε-Z (Benzyloxycarbonyl) Protection: The Z group, also known as Carboxybenzyl (Cbz), offers semi-permanent protection of the ε-amino group of the lysine side chain.[4][5] This group is stable to the acidic conditions used for Boc deprotection but can be removed under stronger acidic conditions, such as with hydrofluoric acid (HF), or via hydrogenolysis.[5] This orthogonality is the key to selectively modifying the lysine side chain.
-
p-Nitrophenyl (ONp) Ester Activation: The p-nitrophenyl ester at the carboxyl terminus serves as an activated leaving group, facilitating the efficient formation of a peptide bond with the free N-terminus of the growing peptide chain on the solid support.[6][7]
| Functional Group | Chemical Formula | Role in Peptide Synthesis | Cleavage Conditions |
| Nα-Boc | (CH3)3COCO- | Temporary protection of the α-amino group | Mild acid (e.g., TFA) |
| Nε-Z | C6H5CH2OCO- | Semi-permanent protection of the lysine ε-amino group | Strong acid (e.g., HF) or hydrogenolysis |
| p-Nitrophenyl ester | -COOC6H4NO2 | Activation of the carboxyl group for peptide bond formation | Displaced during coupling |
Workflow for Synthesizing PTM-Containing Peptides using this compound
The synthesis of a peptide with a site-specific lysine PTM using this compound in a Boc/Bzl SPPS strategy follows a logical and controlled sequence of steps.
Figure 1. General workflow for synthesizing peptides with PTMs using this compound.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the general steps for synthesizing a peptide on a solid support using Boc chemistry.
Materials:
-
Merrifield or MBHA resin[8]
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., pre-activation with HBTU/HOBt and DIEA in DMF). Allow the reaction to proceed for 2-4 hours.
-
Capping (Optional): To block any unreacted sites on the resin, treat with an acetic anhydride/DIEA solution in DMF.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.[1]
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIEA in DMF.
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid, including this compound at the desired position, using a suitable coupling reagent. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Repeat: Repeat steps 4-7 for each subsequent amino acid in the peptide sequence.
-
Final Boc Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection (step 4).
Protocol 2: On-Resin Nε-Z Deprotection and Acetylation of Lysine
This protocol describes the selective removal of the Z group from the lysine side chain and subsequent acetylation while the peptide is still attached to the resin.
Materials:
-
Peptide-resin from Protocol 1
-
Palladium on carbon (Pd/C, 10%)
-
Cyclohexene or other hydrogen donor
-
Anhydrous DMF or NMP
-
Acetic anhydride
-
DIEA
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF under an inert atmosphere.
-
Nε-Z Deprotection (Hydrogenolysis):
-
Add a 5-10 fold molar excess of Pd/C catalyst to the resin suspension.
-
Add a large excess of cyclohexene (or another suitable hydrogen donor).
-
Gently agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by cleaving a small amount of peptide and analyzing by mass spectrometry.
-
-
Catalyst Removal: Carefully filter the reaction mixture to remove the Pd/C catalyst. Wash the resin extensively with DMF and DCM.
-
Nε-Acetylation:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion (e.g., using a chloranil test).
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
Protocol 3: On-Resin Nε-Z Deprotection and Methylation of Lysine
This protocol details the reductive methylation of the deprotected lysine side chain on the resin.
Materials:
-
Peptide-resin with deprotected lysine ε-amino group (from Protocol 2, steps 1-3)
-
Formaldehyde solution (e.g., 37% in water)
-
Sodium cyanoborohydride (NaBH3CN)
-
DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin with the free lysine ε-amino group in DMF.
-
Reductive Methylation:
-
Add a solution of formaldehyde (20-50 eq) in DMF to the resin.
-
Immediately add a solution of NaBH3CN (10-20 eq) in DMF.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To achieve di-methylation, the reaction time can be extended or the process can be repeated.
-
-
Washing: Wash the resin thoroughly with DMF, water, and DCM to remove all reagents.
Application in the Synthesis of Ubiquitin-Like Modified Peptides
The synthesis of peptides containing ubiquitin or ubiquitin-like (Ubl) modifications presents a significant challenge due to the size and complexity of the modifying protein.[9][10][11][12][13] The strategy employing this compound can be adapted for the semi-synthesis of such modified peptides. After selective deprotection of the lysine side chain on the resin, a pre-synthesized or recombinantly expressed ubiquitin or Ubl with a C-terminal thioester can be ligated to the free ε-amino group via native chemical ligation.
Figure 2. Strategy for on-resin ubiquitination using native chemical ligation.
Final Cleavage and Purification
The final step in the synthesis is the cleavage of the modified peptide from the solid support and the removal of any remaining side-chain protecting groups.
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
-
HF cleavage apparatus
-
Diethyl ether
-
Acetonitrile
-
Water
-
HPLC system
Procedure:
-
Resin Drying: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail, typically HF with scavengers, in a specialized apparatus.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at 0°C.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing and Drying: Wash the peptide precipitate with cold diethyl ether and dry under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conclusion: A Versatile Tool for Advancing Proteomic Research
The use of this compound in Boc/Bzl solid-phase peptide synthesis provides a robust and versatile platform for the synthesis of peptides with a wide range of post-translational modifications at specific lysine residues. The orthogonal protection strategy allows for the selective deprotection and modification of the lysine side chain on the solid support, enabling the synthesis of complex peptides that are essential for studying the intricate roles of PTMs in biological systems. This approach empowers researchers to create tailored molecular probes for investigating protein function, validating drug targets, and developing novel therapeutic agents.
References
-
García-Martín, F., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-11. [Link]
-
CD Formulation. Acetylated Peptide Synthesis. [Link]
-
Biorunstar. Methylated Peptide Synthesis. [Link]
-
ResearchGate. Lysine modification and Acetylated Analogs. [Link]
-
ResearchGate. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. [Link]
-
JPT Peptide Technologies. Methylated Peptides. [Link]
-
Liberty Blue. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]
-
Wikipedia. Acetyllysine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Role of Boc-Lys(Boc)-ONp. [Link]
-
Iris Biotech. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Frontiers. Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus. [Link]
-
LookChem. Cas 2212-69-3,Z-LYS(BOC)-ONP. [Link]
-
Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
-
PubChem. Boc-lys(boc)-onp. [Link]
-
Aapptec. Boc-Lys(Boc)-ONp [2592-19-0]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. [Link]
-
Chemsrc. Boc-Lys(Boc)-ONp | CAS#:2592-19-0. [Link]
-
National Center for Biotechnology Information. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
J-STAGE. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1). [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec. Boc-Lys(Z)-OH [2389-45-9]. [Link]
-
Aapptec. Boc-Lys(Z)-pNA [51078-31-0]. [Link]
-
ResearchGate. Peptide modifications at the C-terminus in solid phase synthesis with side chain peptide attachment onto chlorotrytyl resin. [Link]
-
National Center for Biotechnology Information. Ubiquitin modifications. [Link]
-
National Center for Biotechnology Information. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. [Link]
-
Royal Society of Chemistry. Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. [Link]
-
National Center for Biotechnology Information. The Chemical Biology of Reversible Lysine Post-Translational Modifications. [Link]
-
ResearchGate. Modification of Proteins by Ubiquitin and Ubiquitin-Like Proteins. [Link]
-
Semantic Scholar. Ubiquitin modifications. [Link]
-
Springer Nature Experiments. Proteomic strategies for characterizing ubiquitin-like modifications. [Link]
-
National Center for Biotechnology Information. Modification by Ubiquitin-Like Proteins: Significance in Apoptosis and Autophagy Pathways. [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Buy Boc-lys(boc)-onp | 2592-19-0 [smolecule.com]
- 8. chempep.com [chempep.com]
- 9. Ubiquitin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Ubiquitin modifications | Semantic Scholar [semanticscholar.org]
- 12. Proteomic strategies for characterizing ubiquitin-like modifications | Springer Nature Experiments [experiments.springernature.com]
- 13. Modification by Ubiquitin-Like Proteins: Significance in Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Boc-Lys(Z)-ONp Coupling Efficiency in SPPS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when using Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester (Boc-Lys(Z)-ONp) in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols to enhance your coupling efficiency and achieve higher purity of your target peptides.
Troubleshooting Guide: Enhancing this compound Coupling
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete coupling indicated by a positive Kaiser test.
Symptom: After the coupling step with this compound, the Kaiser test on the resin beads yields a dark blue or purple color, indicating the presence of unreacted primary amines.[1][2]
Underlying Causes & Solutions:
-
Slow Reaction Kinetics: this compound is an active ester, but its reactivity is significantly lower than that of intermediates formed by modern coupling reagents like HATU or HBTU. The p-nitrophenyl (ONp) group is a moderately good leaving group, but the reaction can be slow, especially with sterically hindered N-termini on the growing peptide chain.[3]
-
Solution 1: Extend Coupling Time: The most straightforward approach is to increase the reaction time. Monitor the reaction progress by taking small resin samples for a Kaiser test at regular intervals (e.g., every 2-4 hours). Extend the coupling for up to 24 hours if necessary.
-
Solution 2: Increase Temperature: Elevating the reaction temperature can significantly increase the coupling rate.[4] However, this should be done cautiously, as higher temperatures can also promote side reactions. A modest increase to 30-40°C is a good starting point.
-
Solution 3: Use a Catalyst: The addition of a catalyst can dramatically accelerate the aminolysis of the active ester. 1-Hydroxybenzotriazole (HOBt) is a highly effective catalyst for this purpose.[3] It is thought to function by first reacting with the ONp ester to form a more reactive HOBt-ester intermediate in situ.
-
Protocol: Add 1-2 equivalents of HOBt (relative to the this compound) to the coupling reaction.
-
-
-
Steric Hindrance: If the N-terminal amino acid of the peptide-resin is bulky (e.g., Val, Ile), or if the peptide sequence is prone to aggregation, the coupling site may be sterically inaccessible.[5][6]
-
Solution: "Double Coupling": If the Kaiser test is still positive after an extended coupling time, perform a second coupling with a fresh solution of this compound and any additives.[6] This ensures a high concentration of reactants to drive the reaction to completion.
-
-
Poor Resin Swelling or Peptide Aggregation: Inadequate swelling of the resin in the chosen solvent or aggregation of the growing peptide chains can block access to the reactive sites.[5][7]
-
Solution 1: Optimize Solvent System: Ensure the resin is fully swollen before coupling. While Dimethylformamide (DMF) is standard, for difficult sequences, consider using N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of a "chaotropic" solvent like Dimethyl sulfoxide (DMSO) to disrupt secondary structures.[6]
-
Solution 2: Check Resin Loading: Very high resin loading can exacerbate steric hindrance and aggregation issues.[7] For long or difficult peptides, using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) is often beneficial.
-
Issue 2: Low peptide yield and presence of deletion sequences.
Symptom: After cleavage and purification, the final yield of the target peptide is low, and mass spectrometry analysis reveals the presence of (n-1) deletion sequences corresponding to the missed Lys residue.[8]
Underlying Causes & Solutions:
-
Systematically Inefficient Coupling: This is a direct consequence of consistently incomplete coupling at the this compound step. Even a small percentage of unreacted amines in each cycle can lead to a significant accumulation of deletion byproducts, especially in longer peptides.[9]
-
Solution 1: Implement In-Process Monitoring: Do not assume 100% coupling. Perform a Kaiser test after every this compound coupling step.[1][10] If the test is positive, a recoupling is mandatory. A negative Kaiser test (yellow/colorless beads) is the only reliable indicator to proceed to the next deprotection step.[11]
-
Solution 2: Capping: If a recoupling still results in a positive Kaiser test, it may be advisable to "cap" the unreacted amines to prevent the formation of deletion sequences. This is achieved by acetylating the free amines with a reagent like acetic anhydride. Capped sequences are truncated but are often easier to separate from the full-length product during purification.
-
Protocol: After the coupling step, wash the resin, then treat it with a solution of acetic anhydride and a non-nucleophilic base (e.g., 10% Ac₂O, 5% DIEA in DMF) for 30 minutes.
-
-
-
Degradation of this compound: Although generally stable as a solid, this compound in solution, especially in the presence of bases, can slowly degrade over time.
-
Solution: Use Fresh Solutions: Always prepare solutions of this compound immediately before use. Do not store them for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: Why would I choose to use this compound over more modern, faster coupling methods?
A1: While slower, the use of active esters like this compound offers specific advantages. It is a very "mild" activation method that minimizes the risk of racemization, which can be a concern with highly reactive carbodiimide or onium salt reagents, especially for sensitive amino acids.[12] Furthermore, it avoids the formation of urea byproducts (from carbodiimides like DIC) or guanidinylation of the N-terminus (a side reaction with uronium reagents like HBTU/HATU).[13] This can lead to a cleaner crude product profile, simplifying purification.
Q2: Can I pre-activate this compound like I do with other amino acids using DIC or HATU?
A2: No, this is a fundamental misunderstanding of the chemistry. This compound is already an activated amino acid derivative. The "ONp" portion is the leaving group. You should not add other coupling reagents like DIC, HBTU, or HATU to it, as this is unnecessary and will lead to unwanted side reactions. The coupling reaction is a direct nucleophilic attack of the free N-terminal amine of the peptide-resin on the carbonyl carbon of the active ester.
Q3: Are there any solubility issues with this compound?
A3: this compound is generally soluble in common SPPS solvents like DMF and NMP. However, if you observe poor solubility, it could be due to insufficient solvent volume or low temperature.[14] Gentle warming (to 30-40°C) or sonication can aid dissolution. Always ensure the reagent is fully dissolved before adding it to the resin.[14]
Q4: How do I properly interpret the results of a Kaiser Test?
A4: The interpretation depends on the color of both the resin beads and the solution.[1][11]
| Beads Color | Solution Color | Interpretation | Action |
| Yellow/Colorless | Yellow/Colorless | Complete Coupling | Proceed to next deprotection step. |
| Dark Blue/Purple | Dark Blue/Purple | Incomplete/Failed Coupling | Perform a recouple ("double coupling"). |
| Yellow/Colorless | Light Blue | Nearly Complete Coupling | Extend coupling time or consider capping. |
Q5: What is the role of the Benzyloxycarbonyl (Z) group on the lysine side chain?
A5: The Z-group (or Cbz) protects the ε-amino group of the lysine side chain. This is crucial to prevent this nucleophilic group from reacting during coupling steps, which would lead to the formation of branched peptides.[13] The Z-group is stable to the moderately acidic conditions used for Nα-Boc group removal (e.g., TFA in DCM) but is cleaved during the final, strong acid cleavage from the resin (e.g., with anhydrous HF).[13]
Visualizing the Workflow & Chemistry
This compound Coupling Mechanism
The diagram below illustrates the fundamental reaction and the catalytic role of HOBt.
Caption: this compound coupling workflow with optional HOBt catalysis.
Troubleshooting Workflow for Incomplete Coupling
This flowchart provides a logical sequence of steps to diagnose and resolve coupling failures.
Caption: Step-by-step troubleshooting for a positive Kaiser test.
Experimental Protocols
Protocol 1: Standard Kaiser Test[11]
This qualitative test is essential for monitoring the presence of free primary amines on the resin.[10]
-
Sample Preparation: Transfer a small sample of peptide-resin (10-15 beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Reagent A: 1.0 mL of a KCN solution (16.5 mg/mL in H₂O) diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation: Remove the tube from the heat and observe the color of the beads and the solution. A dark blue/purple color indicates a positive result (incomplete coupling), while a yellow/colorless appearance indicates a negative result (complete coupling).[11]
Protocol 2: High-Efficiency Catalyzed Coupling
This protocol is recommended for difficult couplings or as a standard procedure to improve efficiency.
-
Resin Preparation: Ensure the Nα-Boc group has been removed from the peptide-resin using your standard deprotection protocol (e.g., TFA in DCM) and that the resin has been neutralized and thoroughly washed with DMF.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of fresh DMF.
-
Coupling Reaction: Add the prepared reagent solution to the swollen, deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature. For standard couplings, 2-4 hours is a starting point. For difficult sequences, this may be extended to 12-24 hours.
-
Monitoring: After the initial coupling time, perform a Kaiser test (Protocol 1).
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts before proceeding to the next deprotection step.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Retrieved from [Link]
-
Wiley Online Library. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]
-
ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Iris Biotech. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
ResearchGate. (n.d.). 50 questions with answers in SPPS. Retrieved from [Link]
-
YouTube. (2025). SPPS Reagents Explained: A Complete Guide | CEM Corporation. Retrieved from [Link]
- Google Patents. (n.d.). Active esters for solid phase peptide synthesis.
-
National Institutes of Health. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Retrieved from [Link]
-
CordenPharma. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ACS Publications. (2025). Small Molecule Catalyst for Peptide Synthesis. Retrieved from [Link]
-
PubMed. (1989). Active Esters in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS for Boc-Lys(Boc)-ONp. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]
-
ResearchGate. (2025). What causes overcoupling in microwave assisted SPPS?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Improvements in automated PNA synthesis using Boc/Z monomers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Capot Chemical. (2019). Material Safety Data Sheet for Z-Lys(Boc)-ONP. Retrieved from [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Scrutiny of Boc-Lys(Z)-ONp
In the exacting world of solid-phase peptide synthesis (SPPS), the quality of your starting materials is not merely a parameter—it is the very foundation of your success. Every researcher who has painstakingly troubleshot a failed synthesis or a complex purification knows this truth intimately. Among the most critical of these foundational pillars are the protected amino acid derivatives we rely upon. Today, we turn our analytical lens to a widely used and pivotal reagent: Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine 4-nitrophenyl ester , or as it's more commonly known, Boc-Lys(Z)-ONp .
The trifecta of its orthogonal protecting groups (acid-labile Boc and hydrogenolysis-labile Z) and an activated ester (ONp) for efficient coupling makes this molecule a versatile tool for introducing lysine into a peptide sequence.[1][2] However, this chemical complexity is also its Achilles' heel. The presence of multiple reactive sites means that impurities—ranging from starting materials to side-reaction products—can and do arise. These impurities are not benign passengers; they are active saboteurs in your synthesis, leading to truncated sequences, difficult-to-remove byproducts, and ultimately, a lower yield and purity of your target peptide.[3][4]
This guide provides a comparative analysis of the essential analytical methods required to rigorously assess the purity of this compound, ensuring that the material you introduce into your synthesizer is of the highest possible quality. We will move beyond mere protocols to explain the scientific rationale behind our choices, empowering you to not only execute these methods but to understand and interpret the results with confidence.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can provide a complete picture of purity. A robust quality control (QC) strategy, therefore, must be orthogonal, employing multiple methods that probe different physicochemical properties of the molecule. For this compound, the gold-standard QC workflow integrates High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Impurity Profiling
RP-HPLC is the cornerstone of purity assessment for peptide reagents.[5][] Its strength lies in its ability to separate the main compound from closely related impurities, providing a quantitative measure of purity, typically expressed as a percentage of the total peak area.
The Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically a C18 silica column) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is employed to elute compounds with increasing hydrophobicity. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is crucial; it protonates free silanols on the column to prevent peak tailing and ensures that the acidic analyte is in a single, uncharged state, leading to sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) set to 220 nm (for the peptide backbone) and 265 nm (for the Z and ONp chromophores).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.
-
-
Chromatographic Run:
-
Inject 5-10 µL of the sample.
-
Run a linear gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-27 min: 90% B
-
27.1-30 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks detected at 220 nm.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
A high-purity sample should exhibit a purity of ≥98%.[1]
-
What to Look For:
-
Main Peak: A sharp, symmetrical peak corresponding to this compound.
-
Potential Impurities:
-
Boc-Lys(Z)-OH (Starting Material): Will elute earlier (more polar) than the ONp ester.
-
4-Nitrophenol: A common hydrolysis product, will also elute early.
-
Di-Boc-Lys(Z)-ONp or other over-protected species: May elute later.
-
Deprotected Species: Loss of the Boc or Z group will result in significantly more polar compounds eluting much earlier.
-
Nuclear Magnetic Resonance (¹H NMR): The Fingerprint of Identity and Structure
While HPLC excels at quantification, NMR provides unambiguous structural confirmation. It is the definitive method for verifying the identity of the compound and for detecting impurities that might co-elute with the main peak in HPLC.
The Principle: ¹H NMR spectroscopy maps the chemical environment of all hydrogen atoms in the molecule. The chemical shift, integration (peak area), and multiplicity (splitting pattern) of each signal provide a detailed molecular fingerprint. For this compound, we can confirm the presence of all key functional groups: the Boc, Z, and ONp moieties, as well as the lysine backbone.
Experimental Protocol: ¹H NMR Identity Assay
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
-
Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or with expected chemical shifts.
-
Key Diagnostic Signals (approximate shifts in CDCl₃):
-
~8.2 ppm & ~7.3 ppm: Doublets from the p-nitrophenyl group.
-
~7.35 ppm: Multiplet from the phenyl ring of the Z group.
-
~5.1 ppm: Singlet from the benzylic CH₂ of the Z group.
-
~4.4 ppm: Multiplet from the α-CH of lysine.
-
~3.2 ppm: Multiplet from the ε-CH₂ of lysine.
-
~1.45 ppm: Singlet (9H) from the tert-butyl group of Boc.
-
~1.2-1.9 ppm: Multiplets from the β, γ, δ-CH₂ groups of the lysine side chain.
-
-
What to Look For:
-
Correct Integrations: The ratio of the peak areas should correspond to the number of protons (e.g., the Boc singlet should integrate to 9 protons relative to the 2 protons of the Z group's CH₂).
-
Impurity Signals: The presence of sharp singlets for free 4-nitrophenol or signals corresponding to the loss of the Boc (no ~1.45 ppm singlet) or Z group are clear indicators of degradation.
Orthogonal & Confirmatory Methods: Building a Self-Validating System
To achieve a truly comprehensive and trustworthy analysis, HPLC and NMR should be complemented by other techniques.
Mass Spectrometry (MS): The Final Molecular Weight Confirmation
MS provides the exact molecular weight of the compound, serving as a final, unambiguous confirmation of identity. When coupled with HPLC (LC-MS), it is an incredibly powerful tool for identifying unknown impurity peaks observed in the chromatogram.
-
Expected Mass: For this compound (C₂₅H₃₁N₃O₈), the expected monoisotopic mass is approximately 501.21 g/mol . An ESI-MS experiment would typically show the [M+H]⁺ ion at ~502.2 or the [M+Na]⁺ ion at ~524.2.
Thin-Layer Chromatography (TLC): Rapid, Low-Cost Screening
TLC is an invaluable, semi-quantitative tool for quick checks on material identity and purity.[5] It is perfect for monitoring reaction progress during synthesis or for a preliminary check of incoming raw materials before committing to a full HPLC analysis.
Experimental Protocol: TLC Screening
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. Adjust polarity as needed for optimal separation.
-
Visualization:
-
UV light (254 nm): The aromatic Z and ONp groups will quench the fluorescence.
-
Ninhydrin stain: Will detect any free amines from deprotection (impurities).
-
Potassium permanganate stain: A general stain for organic compounds.
-
What to Look For: A single, well-defined spot is indicative of high purity. The presence of multiple spots signifies impurities. By spotting known starting materials alongside the sample, one can often tentatively identify impurity spots.
Comparative Guide to Analytical Methods
The choice of method depends on the specific question being asked—be it routine QC, troubleshooting, or initial characterization.
| Method | Primary Purpose | Information Provided | Sensitivity | Expertise Required | Relative Cost |
| RP-HPLC | Quantitative Purity | Percent purity, impurity profile | High | Intermediate | Medium |
| ¹H NMR | Identity & Structure | Unambiguous structural confirmation, impurity identification | Moderate | High | High |
| LC-MS | Identity Confirmation | Molecular weight of main peak and impurities | Very High | High | High |
| TLC | Qualitative Screening | Rapid purity check, presence/absence of impurities | Low | Low | Low |
| FTIR | Functional Groups | Confirmation of key chemical bonds (e.g., C=O, N-H) | Moderate | Low | Low |
| Chiral HPLC | Enantiomeric Purity | Quantification of D-isomer impurity | High | High | Medium-High |
A Validated QC Workflow
A trustworthy QC process integrates these methods into a logical sequence. The following workflow ensures that only high-quality this compound is accepted for use in synthesis.
Caption: Integrated QC workflow for this compound.
Conclusion and Recommendations
The chemical integrity of this compound is a non-negotiable prerequisite for successful peptide synthesis. Relying on a Certificate of Analysis alone is insufficient; an in-house, multi-modal analytical strategy is the only way to guarantee quality and ensure the reproducibility of your research.
As a Senior Application Scientist, my recommendation is unequivocal:
-
Always perform RP-HPLC analysis as the primary quantitative measure of purity.
-
Always confirm the material's identity with ¹H NMR spectroscopy.
-
Employ LC-MS to investigate any significant unknown peaks observed in the HPLC chromatogram.
-
Use TLC as a rapid and cost-effective screening tool for incoming materials.
By adopting this rigorous, self-validating analytical approach, you move from a position of hope to one of certainty, ensuring that your complex peptide syntheses are built on a foundation of unimpeachable quality.
References
- Vertex AI Search. (2025). Quality control: the central pillar supporting peptide manufacturing.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- ScienceDirect. (n.d.). Synthetic peptides quality control and assurance.
- GenScript. (2024). Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control.
- BioPharm International. (n.d.).
- BenchChem. (n.d.).
- Chem-Impex. (n.d.). Nα-Boc-Nε-Z-L-lysine 4-nitrophenyl ester.
- BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.
- Sigma-Aldrich. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Boc-lys(Z)-onp
Researchers, scientists, and drug development professionals handling Boc-lys(Z)-onp must prioritize safety through the correct selection and use of Personal Protective Equipment (PPE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols and the specific chemical nature of this compound.
Understanding the Risks Associated with this compound
This compound, a protected amino acid derivative, is a fine, light-yellow crystalline powder. While an invaluable reagent in peptide synthesis, its handling necessitates a thorough understanding of its potential hazards to mitigate exposure risks. The primary hazards are associated with its physical form and chemical structure:
-
Inhalation Hazard : As a fine powder, this compound can be easily aerosolized during handling, leading to respiratory tract irritation.
-
Dermal and Ocular Hazard : Contact with skin and eyes can cause irritation.[1] The presence of the p-nitrophenyl (ONp) group suggests that caution is warranted, as nitrophenol compounds can be toxic.[2]
-
Chemical Reactivity : While stable under recommended storage conditions, it is incompatible with strong oxidizing agents.
Due to these hazards, a multi-faceted PPE strategy is not just recommended, but essential for ensuring laboratory safety.
Core Principles of PPE Selection
The selection of appropriate PPE is a critical control measure. The following workflow provides a systematic approach to ensuring adequate protection when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
Detailed PPE Recommendations
The following table summarizes the recommended PPE for handling this compound, with detailed explanations in the subsequent sections.
| Body Part | Recommended PPE | Standard/Specification | Rationale |
| Respiratory | NIOSH-approved N95 or P100 respirator | NIOSH 42 CFR 84 | Prevents inhalation of fine chemical dust. |
| Eyes/Face | Safety glasses with side shields or splash goggles; Face shield for larger quantities | ANSI Z87.1 | Protects against airborne particles and splashes. |
| Hands | Double-gloving with Butyl rubber or Neoprene gloves | EN 374 | Provides resistance to aromatic nitro compounds. |
| Body | Laboratory coat | N/A | Prevents contamination of personal clothing. |
Respiratory Protection: A Two-Tiered Approach
Given that this compound is a fine powder, respiratory protection is paramount. The choice of respirator depends on the scale and nature of the handling procedure.
-
For routine, small-scale handling (e.g., weighing): A NIOSH-approved N95 respirator is the minimum requirement. The "N" indicates it is not resistant to oil, which is acceptable for this application, and the "95" signifies that it filters at least 95% of airborne particles.
-
For large-scale handling or procedures with a high potential for aerosolization: A P100 respirator is recommended. The "P" indicates it is strongly resistant to oil, and the "100" indicates it filters at least 99.97% of airborne particles, offering a higher level of protection.[3][4]
A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.[5]
Eye and Face Protection: Shielding from Particulates and Splashes
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work involving this compound.
-
Increased Splash Hazard: When handling solutions of this compound or when there is a risk of splashing, chemical splash goggles should be worn.
-
Maximum Protection: For handling large quantities or when significant splashing is possible, a full-face shield should be worn in conjunction with safety glasses or goggles.
Hand Protection: The Critical Choice of Glove Material
The selection of appropriate gloves is critical, as this compound contains an aromatic nitrophenyl ester. Standard nitrile gloves are not recommended for prolonged contact as they offer poor resistance to aromatic and nitro compounds.[6]
-
Recommended Primary Glove: Butyl rubber or Neoprene gloves are recommended for their superior resistance to esters and aromatic compounds.[7][8]
-
Double-Gloving: For enhanced protection and to minimize contamination during doffing, it is best practice to wear two pairs of gloves. An inner nitrile glove can be worn for dexterity, with an outer butyl rubber or neoprene glove for chemical resistance.
Always inspect gloves for any signs of degradation or punctures before use.
Body Protection: The Essential Laboratory Coat
A standard, fully-fastened laboratory coat should be worn to protect against contamination of personal clothing.
Operational Plan: Donning and Doffing of PPE
The sequence of donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Laboratory Coat: Put on the laboratory coat and fasten it completely.
-
Respirator: If required, put on the N95 or P100 respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the inner gloves (if double-gloving), followed by the outer, chemically resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the laboratory coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare hands.
-
Laboratory Coat: Unfasten and remove the laboratory coat, folding it inward to contain any contaminants.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield or goggles from the back.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste. This includes the chemical itself, any solutions, and all contaminated disposable PPE.
Waste Segregation and Labeling:
Upon hydrolysis, this compound can release p-nitrophenol. The U.S. Environmental Protection Agency (EPA) has classified p-nitrophenol as a hazardous waste with the waste code U170 .[9][10][11][12] Therefore, all waste containing this compound or its byproducts must be handled accordingly.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and disposable PPE, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste in a separate, sealed, and chemically compatible container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and "p-nitrophenol".
Disposal Procedure:
-
Container Management: Keep waste containers securely closed except when adding waste. Store them in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13][14] Do not dispose of this chemical or its waste down the drain or in the regular trash.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
By adhering to these stringent PPE and disposal protocols, researchers can safely handle this compound, ensuring both personal safety and environmental protection.
References
-
EPA Hazardous Waste Codes . (n.d.). Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Waste Codes . (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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Wholesale this compound CAS:2389-46-0 Manufacturers and Suppliers . (n.d.). LookChem. Retrieved from [Link]
-
OSHA Glove Selection Chart . (n.d.). Environmental Health and Safety - University of Colorado Colorado Springs. Retrieved from [Link]
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Material Guide For Chemical and Liquid Resistant Gloves . (n.d.). Enviro Safety Products. Retrieved from [Link]
-
EPA Hazardous Waste Codes . (n.d.). Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet - Boc-Lys(Boc)-ONp . (2025, February 4). Angene Chemical. Retrieved from [Link]
-
Hazardous Waste Listings . (n.d.). Environmental Protection Agency. Retrieved from [Link]
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How to select the appropriate chemical resistant gloves? . (2022, February 18). Unigloves. Retrieved from [Link]
-
Toxicological Profile for Nitrophenols . (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
MSDS - Boc-Lys(Boc)-ONp . (n.d.). AAPPTec. Retrieved from [Link]
-
Glove Selection . (n.d.). Emergency & Safety Services at UCCS. Retrieved from [Link]
-
Safety Data Sheet: 4-Nitrophenol . (n.d.). Carl Roth. Retrieved from [Link]
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Gloves Chemical Resistance Chart . (n.d.). Gloves By Web. Retrieved from [Link]
-
How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide . (2025, April 22). INTCO Medical. Retrieved from [Link]
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Boc-Lys(Z)-OH GHS Classification . (n.d.). PubChem. Retrieved from [Link]
-
EPA Subpart P Regulations . (n.d.). HW Drugs. Retrieved from [Link]
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Tronex Accelerator-free Nitrile Gloves, Exam, Designed for Sensitive Skin . (n.d.). Harmony Lab & Safety Supplies. Retrieved from [Link]
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Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide . (2025, May 22). INTCO Medical. Retrieved from [Link]
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The Ultimate Guide to Finding the Best Gloves for Your Lab . (2020, October 22). Lab Manager. Retrieved from [Link]
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OSHA Respirator Requirements for Selected Chemicals . (n.d.). NIOSH - CDC. Retrieved from [Link]
-
3M Respirator Selection Guide . (n.d.). 3M. Retrieved from [Link]
-
3M Respirator Selection Guide . (n.d.). 3M. Retrieved from [Link]
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The Best Nitrile Gloves I've Ever Used . (2025, June 12). YouTube. Retrieved from [Link]
-
2010 Respirator Selection Guide . (n.d.). 3M. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
